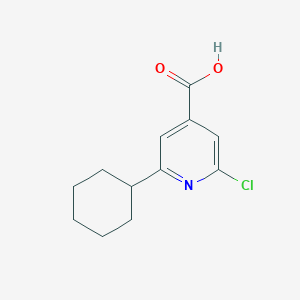
1,6-Dimethyl-4-phenyl-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethyl-4-phenyl-1,2-dihydropyridin-2-one is an organic compound belonging to the class of dihydropyridines This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-4-phenyl-1,2-dihydropyridin-2-one can be synthesized through several methods. One common approach involves the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent, yielding the desired dihydropyridine derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Catalysts such as magnesium ferrite nanoparticles (MgFe2O4) can be employed to facilitate the reaction under solvent-free conditions, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-4-phenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can yield tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the reagents used.
Scientific Research Applications
1,6-Dimethyl-4-phenyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-4-phenyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. In medicinal applications, it acts as a calcium channel blocker by binding to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This action results in the relaxation of smooth muscle cells, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.
Amlodipine: Another calcium channel blocker used in the treatment of hypertension.
Nicardipine: A dihydropyridine derivative with vasodilatory properties.
Uniqueness
1,6-Dimethyl-4-phenyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1,6-dimethyl-4-phenylpyridin-2-one |
InChI |
InChI=1S/C13H13NO/c1-10-8-12(9-13(15)14(10)2)11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
RSRYACIZDXBAKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


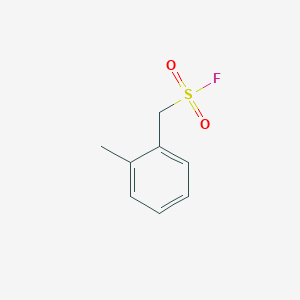
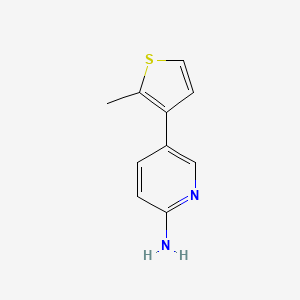



![1-[(3R)-piperidin-3-yl]-3-propylurea](/img/structure/B15257519.png)


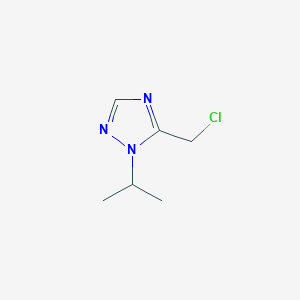
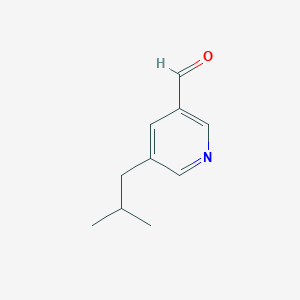
![Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15257546.png)
![2-[4-(Bromodifluoromethyl)phenyl]furan](/img/structure/B15257550.png)
![2-(Bromomethyl)-2-(methoxymethyl)bicyclo[2.2.1]heptane](/img/structure/B15257554.png)
